4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline

Catalog No.
S14176677
CAS No.
M.F
C12H16N4
M. Wt
216.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)anil...

Product Name

4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline

IUPAC Name

4-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)aniline

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

InChI

InChI=1S/C12H16N4/c1-8(2)11-14-12(16(3)15-11)9-4-6-10(13)7-5-9/h4-8H,13H2,1-3H3

InChI Key

KBDHLAWPYLQEIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=N1)C2=CC=C(C=C2)N)C

4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline is a compound characterized by its unique structure that includes a triazole ring and an aniline moiety. The triazole component contributes to its potential biological activity, while the isopropyl and methyl groups enhance its lipophilicity, which can influence its interaction with biological targets. The compound's molecular formula is C₁₃H₁₈N₄, and it features a triazole ring substituted at the 3-position with an isopropyl group and an aniline group at the 4-position.

Typical for aniline derivatives and triazoles. Key reactions include:

  • Nucleophilic Substitution: The aniline nitrogen can undergo nucleophilic substitution reactions, allowing for further functionalization.
  • Coupling Reactions: The presence of the aniline group enables coupling reactions with electrophiles or other nucleophiles, facilitating the synthesis of more complex molecules.
  • Triazole Formation: The triazole ring can be formed through cycloaddition reactions involving azides and alkynes or via the Huisgen reaction.

Compounds containing triazole rings are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. Research has shown that derivatives of triazoles exhibit significant inhibition against various enzymes and receptors. Specifically, 4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline may demonstrate:

  • Antimicrobial Activity: Potential efficacy against bacterial strains due to structural similarities with known antimicrobial agents.
  • Anticancer Properties: Triazole-containing compounds have been studied for their ability to inhibit cancer cell proliferation.

The synthesis of 4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline typically involves several steps:

  • Synthesis of Triazole: The initial step may involve forming the triazole ring through a reaction between an appropriate azide and alkyne.
  • Formation of Aniline: Aniline can be synthesized from nitro compounds via reduction or directly from amines.
  • Coupling Reaction: The final step involves coupling the synthesized triazole with an aniline derivative to yield the target compound.

For example, palladium-catalyzed coupling reactions are commonly employed to facilitate the formation of such compounds .

4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting infectious diseases or cancer.
  • Agriculture: Potential use as a fungicide or herbicide due to its biological activity.
  • Material Science: Investigated for use in creating functional materials due to its unique chemical properties.

Interaction studies are crucial for understanding how 4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline interacts with biological systems. These studies may include:

  • Binding Affinity Studies: Determining how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action Investigations: Exploring how the compound exerts its biological effects at a molecular level.

Such studies often employ techniques like molecular docking simulations and in vitro assays to elucidate these interactions.

Several compounds share structural similarities with 4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
3-Methyl-1H-1,2,4-triazoleSimple methyl substitution on triazoleBasic structure; limited biological activity
5-Amino-1H-1,2,4-triazoleAmino group at position 5 of triazoleEnhanced solubility; used in pharmaceuticals
4-(methylthio)anilineMethylthio substitution on anilineExhibits different reactivity patterns
3-(isobutyl)-1-methyltriazoleIsobutyl group on triazoleIncreased lipophilicity; potential for drug design

Uniqueness of 4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline

The unique combination of the isopropyl group on the triazole and the aniline structure allows for distinctive interactions within biological systems compared to other similar compounds. This structural configuration may enhance its pharmacological properties and specificity towards certain biological targets.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

216.137496527 g/mol

Monoisotopic Mass

216.137496527 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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